Cas no 1196151-83-3 (3-chloro-6,7-dihydro-5H-quinolin-8-one)

3-chloro-6,7-dihydro-5H-quinolin-8-one 化学的及び物理的性質
名前と識別子
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- 3-chloro-6,7-dihydro-5H-quinolin-8-one
- AB68944
- 1196151-83-3
- 3-CHLORO-6,7-DIHYDROQUINOLIN-8(5H)-ONE
- SCHEMBL10271348
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- インチ: InChI=1S/C9H8ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2
- InChIKey: NSCNHFNLONVWPF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.0294416Da
- どういたいしつりょう: 181.0294416Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 30Ų
3-chloro-6,7-dihydro-5H-quinolin-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D545364-1g |
3-Chloro-6,7-dihydroquinolin-8(5H)-one |
1196151-83-3 | 95% | 1g |
$695 | 2025-02-26 | |
eNovation Chemicals LLC | D545364-1g |
3-Chloro-6,7-dihydroquinolin-8(5H)-one |
1196151-83-3 | 95% | 1g |
$695 | 2025-02-24 |
3-chloro-6,7-dihydro-5H-quinolin-8-one 関連文献
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1. Book reviews
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3-chloro-6,7-dihydro-5H-quinolin-8-oneに関する追加情報
Introduction to 3-chloro-6,7-dihydro-5H-quinolin-8-one (CAS No. 1196151-83-3)
3-chloro-6,7-dihydro-5H-quinolin-8-one, identified by its Chemical Abstracts Service (CAS) number 1196151-83-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of organic compounds known for their broad spectrum of biological activities and utility in drug development. The structural features of 3-chloro-6,7-dihydro-5H-quinolin-8-one, particularly the presence of a chloro substituent and a dihydroquinoline core, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 3-position of the quinoline ring enhances the electrophilicity of the molecule, making it a versatile intermediate for further functionalization. This feature has been exploited in various synthetic strategies to develop more complex molecules with enhanced pharmacological profiles.
In recent years, 3-chloro-6,7-dihydro-5H-quinolin-8-one has been studied as a key intermediate in the synthesis of more sophisticated quinoline derivatives. Researchers have leveraged its reactivity to explore novel pharmacophores targeting diseases such as cancer and infectious diseases. The dihydroquinoline moiety provides a rigid framework that can be modified to optimize binding interactions with biological targets. This has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their therapeutic potential.
One of the most compelling aspects of 3-chloro-6,7-dihydro-5H-quinolin-8-one is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By modifying the quinoline core, chemists have been able to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic outcomes. Several studies have demonstrated the efficacy of 3-chloro-6,7-dihydro-5H-quinolin-8-one derivatives in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines.
The compound's structural versatility also makes it an attractive candidate for developing antiviral agents. Quinoline derivatives have a long history of use in antimalarial drugs, and recent advancements have expanded their application to other viral infections. The chloro substituent at the 3-position allows for further derivatization into molecules that can interact with viral proteases or polymerases, disrupting viral replication cycles. Preliminary studies have shown promising results with certain 3-chloro-6,7-dihydro-5H-quinolin-8-one derivatives against RNA viruses, highlighting their potential as antiviral candidates.
From a synthetic chemistry perspective, 3-chloro-6,7-dihydro-5H-quinolin-8-one serves as a valuable building block for constructing more complex heterocyclic frameworks. Its reactivity towards nucleophilic substitution reactions allows for the introduction of diverse functional groups at strategic positions within the molecule. This has enabled the creation of libraries of quinoline derivatives for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The ability to modify both the quinoline core and the substituents attached to it provides chemists with unparalleled flexibility in designing molecules with tailored biological activities.
The pharmacokinetic properties of 3-chloro-6,7-dihydro-5H-quinolin-8-one derivatives are also an area of active investigation. Researchers are focusing on optimizing solubility, bioavailability, and metabolic stability to enhance drug delivery systems. Advances in computational chemistry have allowed for the prediction of molecular properties such as blood-brain barrier penetration and cytochrome P450 metabolism, enabling rational design of more effective therapeutic agents.
In conclusion,3-chloro-octahydroquinolinone CAS NO1196151 83 3 represents a significant compound in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its role as an intermediate in synthesizing kinase inhibitors and antiviral agents underscores its importance in drug discovery efforts. As our understanding of disease mechanisms continues to evolve,3-chloro-octahydroquinolone CAS NO1196151 83 3and its derivatives will undoubtedly play a crucial role in developing next-generation therapeutics.
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